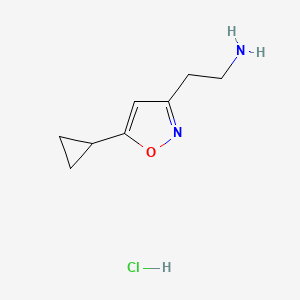
(3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride
Overview
Description
(3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride, commonly known as 3-CPA, is an organic compound that is widely used in scientific research. 3-CPA is a chiral compound, meaning that it has two different forms, both of which are non-superimposable mirror images of each other. This property makes 3-CPA an important tool in the field of stereochemistry, which is the study of the spatial arrangement of atoms in molecules. 3-CPA has been used in a variety of fields, such as in the synthesis of other compounds, in the study of enzyme reactions, and in the study of drug metabolism.
Scientific Research Applications
Pharmaceutical Testing
(3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical methods used to detect and quantify pharmaceutical compounds. This compound helps in validating the performance of analytical instruments and methodologies, which is essential for drug development and quality control.
Material Science
In material science, this chemical serves as a potential precursor for synthesizing novel polymers or small molecules that could be used in creating new materials. Researchers might explore its reactivity with various monomers or other chemicals to develop materials with unique properties such as enhanced durability, flexibility, or thermal stability.
Agriculture
The compound’s applications in agriculture are still under exploration. It could be investigated for its effects on plant growth, soil health, or as a component in the synthesis of agrochemicals . Its efficacy and safety in agricultural settings would be a primary focus to ensure it does not adversely affect the environment or crop yield.
Environmental Science
Environmental scientists might study (3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride for its environmental impact, biodegradability, and potential as a green solvent or reagent . Understanding its interaction with various environmental factors is key to assessing its ecological footprint and potential applications in environmental remediation.
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions or as a building block for synthesizing complex biomolecules . Its structural features might make it a candidate for probing the active sites of enzymes or for creating inhibitors that can modulate biochemical pathways.
Pharmacology
Pharmacologically, (3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride may be examined for its therapeutic potential . It could be a lead compound in the development of new medications, with researchers investigating its pharmacodynamics, pharmacokinetics, and potential as a drug candidate for treating various diseases.
Mechanism of Action
properties
IUPAC Name |
3-cyclohexyl-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-12(2,10-13-3)9-11-7-5-4-6-8-11;/h11,13H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBRLIZLYCCOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclohexyl-2,2-dimethylpropyl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1485176.png)


![1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485183.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
amine](/img/structure/B1485187.png)
amine](/img/structure/B1485188.png)
amine](/img/structure/B1485190.png)

![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1485192.png)
![(4Z)-4-[(2-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1485193.png)
![4-(4-Morpholinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485194.png)
